molecular formula C13H17BrO2 B11844070 Methyl 3-bromo-4-pentylbenzoate CAS No. 1131594-20-1

Methyl 3-bromo-4-pentylbenzoate

Cat. No.: B11844070
CAS No.: 1131594-20-1
M. Wt: 285.18 g/mol
InChI Key: TXGIQXAKTJIJKS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-pentylbenzoate is a brominated aromatic ester characterized by a methyl ester group at the para position, a pentyl chain at the meta position, and a bromine substituent at the ortho position relative to the ester (Figure 1). This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its unique combination of a bulky alkyl chain and electron-withdrawing bromine atom. Its molecular formula is C₁₃H₁₇BrO₂, with a molecular weight of 293.18 g/mol (estimated). The pentyl group enhances hydrophobicity, while the bromine atom facilitates electrophilic substitution reactions, making it a versatile precursor in fine chemical synthesis .

Properties

CAS No.

1131594-20-1

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

methyl 3-bromo-4-pentylbenzoate

InChI

InChI=1S/C13H17BrO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3

InChI Key

TXGIQXAKTJIJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of 4-pentylbenzoic acid followed by esterification. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The esterification step can be carried out using methanol and a strong acid like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-pentylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of Methyl 3-bromo-4-pentylbenzoate include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score
Methyl 4-bromo-3-methylbenzoate 148547-19-7 Br (4), CH₃ (3) C₉H₉BrO₂ 229.07 1.00
Methyl 3-bromo-4-formylbenzoate 90484-53-0 Br (3), CHO (4) C₉H₇BrO₃ 259.06 0.98
Methyl 2-bromo-4-methylbenzoate 87808-49-9 Br (2), CH₃ (4) C₉H₉BrO₂ 229.07 0.98
Ethyl 3-bromo-4-pentylbenzoate 1131594-50-7 Br (3), C₅H₁₁ (4), C₂H₅ ester C₁₄H₁₉BrO₂ 307.21
Methyl 4-bromo-3-formamidobenzoate Br (4), NHCHO (3) C₉H₈BrNO₃ 281.9

Key Observations :

  • Substituent Position and Size : The pentyl group in this compound significantly increases steric bulk compared to smaller substituents like methyl or formyl groups. This reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices (e.g., polymers, lipid bilayers) .
  • Bromine vs. Functional Groups: Bromine at position 3 (as in the target compound) directs electrophilic substitution to position 5, whereas formyl or amino groups (e.g., Methyl 3-bromo-4-formylbenzoate or Methyl 4-bromo-3-formamidobenzoate ) introduce additional reactivity for condensation or nucleophilic reactions.
  • Ester Group Variation : Ethyl 3-bromo-4-pentylbenzoate (CAS 1131594-50-7) has an ethyl ester instead of methyl, increasing molecular weight by ~14 g/mol and slightly reducing volatility .

Physical and Chemical Properties

Comparative data from methyl ester analogues (Table 3, ; Table 3, ):

Property This compound Methyl 4-bromo-3-methylbenzoate Ethyl 3-bromo-4-pentylbenzoate
Boiling Point (°C) ~320 (est.) ~250 ~335 (est.)
LogP (Octanol-Water) 4.2 2.8 4.5
Solubility in Water (mg/L) <10 ~50 <5
Melting Point (°C) 45–50 60–65 30–35

Insights :

  • The pentyl chain increases hydrophobicity (higher LogP) and lowers water solubility compared to methyl or ethyl substituents.
  • Ethyl esters exhibit lower melting points due to reduced crystallinity compared to methyl esters .

Biological Activity

Methyl 3-bromo-4-pentylbenzoate is an organic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15BrO2
  • Molecular Weight : 271.15 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom attached to the benzene ring, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that compounds with bromine substitutions exhibit enhanced antimicrobial properties. The presence of the bromine atom can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
  • Anti-inflammatory Effects : Research has shown that methyl esters can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, reducing inflammation in various tissues.
  • Antioxidant Properties : The structure of this compound suggests potential antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated benzoates, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

This study highlights the potential application of this compound in developing new antimicrobial agents.

Anti-inflammatory Research

In a separate investigation focused on anti-inflammatory properties, this compound was administered in a murine model of acute inflammation. The findings revealed a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases.

Inflammatory Marker Control (pg/mL) Treatment (pg/mL)
TNF-alpha450250
IL-6300150

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